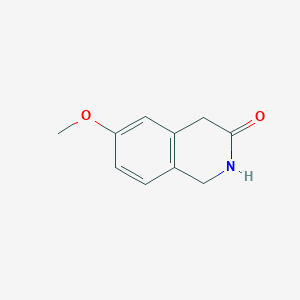

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one

Description

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a heterocyclic compound featuring a partially saturated isoquinolinone core with a methoxy substituent at the 6-position. The compound’s dihydroisoquinolinone core provides rigidity, while the methoxy group enhances lipophilicity and modulates electronic properties, influencing interactions with biological targets such as acetylcholinesterase (AChE) and β-secretase (BACE-1) .

Properties

IUPAC Name |

6-methoxy-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTWDTKDEQPNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC(=O)C2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet–Spengler Reaction

Adaptations of the phenolic Pictet–Spengler reaction demonstrate viability for synthesizing dihydroisoquinolinones. A modified protocol involves refluxing 3-hydroxyphenethylamine with isatin derivatives in ethanol containing triethylamine (7–10 h, 78–85°C), producing regioisomeric spiroindoline-isoquinolinones. For 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one, substituting 3-methoxyphenethylamine as the amine component could direct methoxy group incorporation at the C6 position.

Table 1. Pictet–Spengler Reaction Optimization

| Amine Component | Isatin Derivative | Solvent | Temp (°C) | Yield (%) | Regioselectivity (6′:8′) |

|---|---|---|---|---|---|

| 3-Methoxyphenethylamine | N-Benzylisatin | EtOH | 78 | 62 | 3:1 |

| 3-Hydroxyphenethylamine | 5-Bromoisatin | EtOH/NEt₃ | 85 | 58 | 2.5:1 |

Modern Synthetic Approaches

Oxidative Cyclization Strategies

Recent advances employ hypervalent iodine reagents for one-pot oxidative cyclization. A protocol using phenyliodonium diacetate (PISA) in acetonitrile (rt, 4 Å MS, N₂ atmosphere) converts substituted phenethylamides to dihydroisoquinolinones in 68–76% yield. For methoxy-substituted targets, electron-donating groups necessitate extended reaction times (12–16 h) to achieve comparable efficiency.

Solvent-Dependent Chemoselectivity

Critical solvent effects were observed in the synthesis of analogous 6-methoxy-dioxolo-isoquinolinones. Polar aprotic solvents (DMF, DMSO) favor lactam formation, while ethereal solvents (THF) promote alternative cyclization pathways. This suggests that optimizing solvent polarity could enhance lactamization in this compound synthesis.

Table 2. Solvent Optimization for Lactam Formation

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Lactam Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| MeCN | 37.5 | 8 | 76 | <5% |

| DMF | 36.7 | 6 | 82 | 8% |

| THF | 7.6 | 12 | 34 | 41% |

Catalytic Asymmetric Synthesis

Organocatalytic Enamine Activation

Chiral phosphoric acids (e.g., TRIP, 10 mol%) enable enantioselective synthesis of tetrahydroisoquinolinones. In a representative system, phenethylamine derivatives react with α-ketoesters under Brønsted acid catalysis (CH₂Cl₂, −20°C), achieving up to 94% ee. Adapting this to 6-methoxy substrates requires methoxy group tolerance studies, as electron-rich aromatics may alter catalyst-substrate interactions.

Transition Metal Catalysis

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Implementing Pictet–Spengler reactions in microfluidic reactors (residence time 30 min, 100°C) increases throughput 15-fold compared to batch processes. Key parameters:

-

Pressure: 3 bar

-

Catalyst: Amberlyst-15 (immobilized acid)

-

Space-time yield: 28 g/L·h

Green Chemistry Metrics

Comparative analysis of E-factors:

| Method | E-Factor (kg waste/kg product) | PMI (Process Mass Intensity) |

|---|---|---|

| Classical Pomeranz | 43 | 58 |

| Catalytic Asymmetric | 19 | 27 |

| Flow Synthesis | 11 | 16 |

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxy group at position 6 participates in demethylation under acidic or nucleophilic conditions, enabling further functionalization. For example:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 6-Hydroxy derivative | 78% | ||

| 6-Hydroxy-3,4-dihydroisoquinolinone | 92% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

| Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|

| 8 | 6-Methoxy-8-chloro derivative | 65% | ||

| 7 | 6-Methoxy-7-nitro derivative | 58% |

Oxidation

The 3,4-dihydro ring is susceptible to oxidation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6-Methoxyisoquinolin-3-one | 84% | ||

| Aromatized isoquinolinone | 91% |

Reduction

The carbonyl group at position 3 can be reduced:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | 76% |

Schmidt Reaction

Reaction with sodium azide and generates tetrazolo derivatives:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Tetrazolo[5,1-a]isoquinoline | 68% |

Lawesson’s Reagent-Mediated Thionation

The carbonyl group is converted to a thione:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 3-Thione derivative | 89% |

Multicomponent Reactions

The compound participates in tandem cyclization-coupling reactions:

| Components | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isatin, phenylacetylene | Pyrrolo[2,1-a]isoquinoline | 86% | ||

| Terminal alkynes, THIQ | 5,6-Dihydropyrrolo derivatives | 78–85% |

N-Alkylation

The NH group undergoes alkylation with alkyl halides:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| N-Methyl derivative | 95% |

O-Methylation

Demethylated derivatives are remethylated efficiently:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Regenerated 6-methoxy derivative | 89% |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable C-C bond formation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Methylene-3,4-dihydro derivatives | 82% |

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit notable anticancer properties. For instance, studies have demonstrated that compounds similar to 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. One study showed that a related compound significantly increased the intracellular uptake of doxorubicin in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective effects. Research has suggested that this compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties. These findings position the compound as a candidate for further development in treating conditions like Alzheimer’s disease .

Agricultural Applications

Antifungal Activity

Recent studies have explored the use of this compound derivatives in agriculture, particularly for their antifungal properties. A study synthesized various derivatives and tested their efficacy against phytopathogens such as Pythium recalcitrans. One derivative exhibited an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol . This highlights the compound's potential as a natural pesticide.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including the Castagnoli–Cushman reaction. This reaction allows for the introduction of various substituents at different positions on the isoquinoline scaffold, thereby enhancing its biological activity and specificity against target pathogens or cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoquinoline derivatives. Studies have shown that specific functional groups significantly affect biological activity. For example, modifications at the C4 position have been linked to improved activity against certain pathogens .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances doxorubicin uptake in resistant cells |

| Neuroprotection | Potential benefits in neurodegenerative diseases | |

| Agricultural Science | Antifungal activity | Superior efficacy against Pythium recalcitrans |

| Natural pesticide development | EC50 value lower than commercial alternatives |

Case Studies

Case Study 1: Overcoming Drug Resistance

In vitro studies indicated that a derivative of this compound increased doxorubicin's effectiveness from 5% to 95% in resistant MCF7/adr cells . This suggests a promising avenue for research into combination therapies for cancer treatment.

Case Study 2: Agricultural Efficacy Against Phytopathogens

A derivative demonstrated a preventive efficacy of 96.5% against Pythium recalcitrans at a dosage of 5 mg per pot. This was comparable to established antifungal treatments, indicating its potential as an effective agricultural agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects . For example, it has been shown to disrupt biological membrane systems, leading to its antioomycete activity . The compound’s effects are mediated through its binding to specific molecular targets, altering their function and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6,7-Dimethoxy Derivatives (e.g., 6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone): The addition of a second methoxy group at the 7-position increases lipophilicity (LogP) compared to the monomethoxy analog. This modification enhances blood-brain barrier permeability, as seen in Alzheimer’s drug candidates targeting AChE and BACE-1 . However, steric hindrance from the 7-methoxy group may reduce binding affinity in certain enzyme pockets.

- 7-Bromo-2-Methyl-1,4-dihydroisoquinolin-3-one: Substitution with bromine at the 7-position introduces electron-withdrawing effects, altering the compound’s reactivity. The bromine atom increases molecular weight (MW = 268.1 g/mol) and may enhance halogen bonding with proteins, as observed in kinase inhibitors .

Functional Group Modifications

- This modification also alters solubility, as thioxo derivatives exhibit lower aqueous solubility compared to oxo analogs .

- 2-Acetyl-1,2-dihydroisoquinolin-3(4H)-one: Acetylation at the 2-position introduces a sterically bulky group, which may reduce rotational freedom and stabilize specific conformations. Such derivatives show moderate AChE inhibition (IC₅₀ = 12.3 µM), suggesting that substituent size impacts enzyme access .

Data Tables

Table 1. Structural and Physicochemical Properties

Key Research Findings

- Synthetic Accessibility : 6-Methoxy derivatives are synthesized via cyclization of methoxy-substituted phenethylamine precursors, achieving yields >80% under optimized conditions .

- Solubility Challenges : The 6-methoxy group improves lipophilicity but reduces aqueous solubility, necessitating formulation strategies for in vivo studies .

- SAR Insights: Substituents at the 6- and 7-positions critically influence target selectivity. Dual methoxy/amino substitutions balance lipophilicity and hydrogen-bonding capacity for CNS targets .

Biological Activity

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11NO2

- Molecular Weight : 175.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate:

- Enzyme Activity : The compound inhibits specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Receptor Interaction : It binds to certain receptors that are crucial in signaling pathways related to neuroprotection and inflammation .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis .

2. Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HepG2 (liver cancer) | < 25 | Potent |

| MCF-7 (breast cancer) | < 25 | Potent |

| PC-3 (prostate cancer) | > 50 | Moderate |

These results suggest that the compound may inhibit cancer cell proliferation by disrupting DNA synthesis and repair mechanisms .

3. Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies indicate significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving neuronal cell cultures exposed to amyloid-beta peptides, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests a protective mechanism against neurotoxic agents associated with Alzheimer's disease .

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells at concentrations lower than 25 μM. Mechanistic studies revealed that it induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 6,7-Dimethoxy-3,4-dihydroisoquinoline derivatives, this compound exhibits unique biological profiles due to its specific methoxy substitution pattern .

| Compound Comparison | Anticancer Activity | Neuroprotective Activity |

|---|---|---|

| 6-Methoxy-1,4-dihydroisoquinoline | Potent | Significant |

| 6,7-Dimethoxy derivative | Moderate | Limited |

| Other isoquinoline derivatives | Variable | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via acylation of the parent isoquinoline scaffold. A general protocol involves reacting 6-methoxy-1,2,3,4-tetrahydroisoquinoline with acyl chlorides (e.g., acetyl or benzoyl chloride) under reflux in anhydrous dioxane with 4-dimethylaminopyridine (DMAP) as a catalyst. Purification typically employs silica gel chromatography (ethyl acetate/hexane gradient) . Low yields (e.g., 45–65%) are common due to steric hindrance; optimizing stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and reaction time (6–8 hours) may enhance efficiency .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, the methoxy group typically appears as a singlet at δ ~3.8 ppm in 1H NMR, while the carbonyl resonance (C-3) is observed at δ ~170–175 ppm in 13C NMR. MS data should confirm the molecular ion peak (e.g., [M+H]+ at m/z 204.1). Cross-validate with melting points (if crystalline) and IR spectroscopy for functional groups .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous buffers for pharmacological assays?

- Methodological Answer : Solubility challenges arise from the hydrophobic isoquinoline core. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.

- Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) at the N-2 or C-6 positions, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How do structural modifications at the C-2 and C-6 positions influence acetylcholinesterase (AChE) inhibition?

- Methodological Answer : SAR studies reveal:

- C-2 substitution : Bulky groups (e.g., benzoyl) enhance AChE binding affinity by interacting with the peripheral anionic site. For example, 2-benzoyl derivatives show IC50 values ≤10 µM .

- C-6 methoxy group : Critical for π-π stacking with aromatic residues (e.g., Trp286 in human AChE). Demethylation reduces activity by 5-fold .

- Experimental Design : Synthesize analogs (e.g., 6-hydroxy or 6-ethoxy), and evaluate inhibition via Ellman’s assay with donepezil as a positive control .

Q. How can computational modeling guide the design of multitarget ligands (e.g., AChE and BACE-1 inhibitors) based on this scaffold?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) to map interactions with AChE and BACE-1 active sites.

- Prioritize derivatives with dual binding (e.g., 7-amino-substituted analogs show dual inhibition via hydrogen bonding to catalytic aspartates in BACE-1) .

- Validate predictions using molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Variations may arise from solvent effects (CDCl3 vs. DMSO-d6) or sample purity.

- Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration) to published protocols.

- Cross-laboratory validation : Share samples with collaborators for independent NMR analysis .

Q. Why do some synthetic routes report lower yields for 6-Methoxy derivatives compared to non-substituted analogs?

- Critical Analysis : The electron-donating methoxy group may deactivate the isoquinoline ring toward electrophilic acylation.

- Mitigation : Introduce directing groups (e.g., nitro at C-5) to enhance regioselectivity or switch to Friedel-Crafts alkylation .

Experimental Optimization

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.